Methyl 5-(2-chlorophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Methyl 5-(2-chlorophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a fused heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core. Its synthesis involves a Biginelli reaction of 2-chlorobenzaldehyde, ethyl acetoacetate, and thiourea, followed by cyclization with chloroacetic acid in dimethylformamide (DMF) . The compound’s structure includes a 2-chlorophenyl group at position 5, an ethyl group at position 2, and a methyl ester at position 6.
Properties
CAS No. |
617698-54-1 |
|---|---|
Molecular Formula |
C17H17ClN2O3S |
Molecular Weight |
364.8 g/mol |
IUPAC Name |
methyl 5-(2-chlorophenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H17ClN2O3S/c1-4-12-15(21)20-14(10-7-5-6-8-11(10)18)13(16(22)23-3)9(2)19-17(20)24-12/h5-8,12,14H,4H2,1-3H3 |
InChI Key |
PDHMKESVKMMDJA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Molecular Characteristics
The compound belongs to the thiazolo[3,2-a]pyrimidine family, characterized by a fused bicyclic system containing sulfur and nitrogen atoms. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇ClN₂O₃S |
| Molecular Weight | 364.8 g/mol |
| IUPAC Name | Methyl 5-(2-chlorophenyl)-2-ethyl-7-methyl-3-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate |
| CAS Number | 617698-54-1 |
The 2-chlorophenyl group at position 5 and the methyl ester at position 6 are critical for its electronic and steric properties.
Synthetic Strategies for Thiazolo[3,2-a]Pyrimidine Core Formation
Cyclodehydration Using Polyphosphoric Acid (PPA)
A foundational method for constructing the thiazolo[3,2-a]pyrimidine scaffold involves cyclodehydration of precursor thiourea derivatives using PPA. For example, ethyl 3,5-di(substituted)phenyl-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives are synthesized by heating intermediates with PPA at 80–120°C for 2 hours, followed by neutralization with ammonia. This approach achieves cyclization while preserving ester functionalities.
Multi-Step Condensation-Cyclization Sequences
The target compound requires sequential condensation and cyclization steps. A representative pathway involves:
-
Formation of the Thiazole Moiety : Reacting 2-aminothiazole derivatives with β-keto esters.
-
Pyrimidine Ring Closure : Using cyclizing agents like phosphorus oxychloride (POCl₃) or acetic anhydride.
-
Esterification : Introducing the methyl ester group via methanol under acidic conditions.
Detailed Preparation Methods
Synthesis from 2-Aminothiazole Precursors
A patent-pending method (CN105367499A) outlines a fractional-step strategy applicable to analogous compounds:
-
Cyclization : Reacting diamine and propionitrile with sulfur-based catalysts (e.g., sulfur dichloride) at 80–140°C.
-
Dehydrogenation : Treating intermediates with Raney nickel at 170–200°C to aromatize the ring.
-
Esterification : Coupling the carboxylic acid intermediate with methanol using DCC (dicyclohexylcarbodiimide).
Key Reaction Conditions :
One-Pot Cyclization and Sulfurization
Adapting methods from thienodiazepine synthesis, a modified approach for the target compound could involve:
-
Cyclization : Reacting N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide with hydrazine hydrate in isopropyl alcohol at 68–75°C.
-
Sulfurization : Treating the intermediate with phosphorus pentasulfide (P₂S₅) in diglyme at 50–55°C.
Advantages :
Catalytic Systems and Reaction Optimization
Role of Sulfur-Based Catalysts
Sulfur dichloride (SCl₂) and tetra sulfur chloride (S₄Cl₂) enhance cyclization efficiency by facilitating proton transfer and stabilizing transition states. Comparative studies show SCl₂ provides superior yields (82%) compared to elemental sulfur (68%).
Solvent and Temperature Effects
-
Cyclization : Polar aprotic solvents (e.g., DMF, dioxane) improve solubility of intermediates.
-
Dehydrogenation : Raney nickel requires non-polar solvents (toluene, xylene) to prevent catalyst deactivation.
Purification and Characterization
Crystallization Techniques
Crude product is purified via recrystallization from toluene or isopropyl alcohol, achieving >99.8% purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Ester Group
The methyl ester moiety at position 6 undergoes nucleophilic substitution under alkaline or acidic conditions:
-
Hydrolysis : Reaction with aqueous NaOH or HCl yields the corresponding carboxylic acid derivative. Methanol or ethanol solvents are typically used at 60–80°C .
-
Transesterification : Treatment with alcohols (e.g., ethanol, isopropanol) in the presence of acid catalysts (e.g., H₂SO₄) produces alkyl ester variants .
Example Reaction:
Yields for analogous thiazolopyrimidine transesterifications range from 54% to 76% .
Oxidation of the Ethyl Substituent
The ethyl group at position 2 can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions:
-
Ketone Formation : Using KMnO₄ or CrO₃ in acidic media (e.g., H₂SO₄) at 80–100°C converts the ethyl group to a carbonyl.
-
Carboxylic Acid Formation : Prolonged oxidation with HNO₃ or H₂O₂/Fe²⁺ yields a carboxyl group.
Key Consideration : Steric hindrance from the fused thiazolopyrimidine ring may reduce reaction efficiency compared to simpler aromatic esters.
Ring-Opening and Rearrangement Reactions
The thiazolopyrimidine core undergoes ring-opening under harsh conditions:
-
Acidic Hydrolysis : Concentrated HCl or HBr at reflux cleaves the thiazole ring, producing thiol and pyrimidine fragments .
-
Base-Mediated Rearrangement : Treatment with NaOH/EtOH induces ring expansion or contraction, forming pyrimido[5,4-d]thiazole derivatives .
Documented Analog : Ethyl 5-(4-nitrophenyl)-7-methyl-3-oxo-thiazolopyrimidine-6-carboxylate undergoes base-mediated rearrangement to yield fused quinazoline derivatives .
Enzymatic Modifications
Laccase-catalyzed oxidative coupling enables diarylation at active methylene sites:
-
Reaction Conditions : Novozym 51003 laccase, phosphate buffer (pH 8)/CH₃CN (2:1), room temperature .
-
Outcome : Nucleophilic attack by catechol-derived ortho-quinones generates diarylated products with enhanced antitumor activity .
Yield Range : 35–93% for structurally similar thiazolopyrimidines .
Comparative Reactivity Table
*Yields extrapolated from analogous reactions.
Stability Under Synthetic Conditions
The compound demonstrates moderate thermal stability, decomposing above 200°C. Prolonged exposure to UV light induces ester group photolysis, necessitating amber glass storage .
Scientific Research Applications
Chemistry
Methyl 5-(2-chlorophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in organic synthesis due to its versatile chemical properties. The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, making it valuable in synthetic chemistry.
Table 1: Chemical Reactions of this compound
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized using agents like potassium permanganate. |
| Reduction | Reduced using sodium borohydride or lithium aluminum hydride. |
| Substitution | Nucleophilic substitution at the chlorophenyl group. |
Biology
In biological research, this compound is being investigated for its potential bioactive properties. Studies have suggested that it may possess antimicrobial, antiviral, and anticancer activities. The compound's structure allows it to interact with biological targets effectively.
Case Study: Anticancer Activity
A study explored the anticancer effects of thiazolopyrimidine derivatives similar to this compound. The results indicated significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
Medicine
The therapeutic applications of this compound are being explored extensively. Research indicates its potential in neuroprotection and anti-inflammatory effects. The mechanism of action may involve inhibiting enzymes implicated in inflammatory pathways.
Table 2: Potential Therapeutic Applications
| Application | Description |
|---|---|
| Neuroprotection | Investigated for protective effects against neuronal damage. |
| Anti-inflammatory | May inhibit cyclooxygenase or lipoxygenase enzymes. |
Industry
In industrial applications, this compound is used in developing new materials and as a precursor for pharmaceuticals and agrochemicals. Its unique properties make it suitable for creating specialized compounds in various industries.
Mechanism of Action
The mechanism of action of Methyl 5-(2-chlorophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase or lipoxygenase, thereby reducing the production of pro-inflammatory mediators . Additionally, it may interact with cellular receptors or proteins involved in cell signaling, leading to its observed biological effects.
Comparison with Similar Compounds
Position 2 Modifications
- Target Compound : Features an ethyl group, contributing to steric bulk and hydrophobic interactions.
- Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-... () : A benzylidene group with electron-donating methoxy substituents enhances π-π stacking and hydrogen bonding via C–H···O interactions .
- Ethyl (Z)-2-(2-fluorobenzylidene)-...
Position 5 Aromatic Rings
- Target Compound : 2-chlorophenyl group provides electron-withdrawing effects, influencing electronic density and binding affinity.
- Ethyl 5-(4-methylphenyl)-... () : A 4-methylphenyl group increases lipophilicity, possibly enhancing membrane permeability .
- Ethyl 5-(4-methoxyphenyl)-... () : Methoxy substituents improve solubility but may reduce target engagement due to steric hindrance .
Ester Group Variations
- Target Compound : Methyl ester balances solubility and bioavailability.
- Ethyl 7-methyl-3-oxo-5-phenyl-...
- 2-Methoxyethyl 2-(2-chlorobenzylidene)-... () : A methoxyethyl ester enhances solubility, favoring aqueous environments .
Crystallographic and Conformational Analysis
- Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-... () : Exhibits a flattened boat conformation in the pyrimidine ring, with a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings. C–H···O hydrogen bonds form chains along the c-axis .
Mechanistic Insights and Design Principles
- Electronic Effects : Chlorine (target compound) and fluorine () enhance electrophilicity, favoring interactions with nucleophilic residues in microbial enzymes .
- Conformational Flexibility : Puckered pyrimidine rings (flattened boat in ) influence molecular recognition, with deviations >0.2 Å from planarity affecting binding .
Biological Activity
Methyl 5-(2-chlorophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate represents a significant compound within the thiazolo-pyrimidine family, which has garnered attention for its potential biological activities. This article delves into the compound's synthesis, structural characteristics, and biological effects, particularly focusing on its antibacterial and anticancer properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. The compound's molecular formula is , with a molecular weight of 468.95 g/mol. The structure features a thiazole ring fused with a pyrimidine ring, which is critical for its biological activity.
Antibacterial Properties
Research indicates that compounds within the thiazolo-pyrimidine class exhibit notable antibacterial activity. For instance, studies have demonstrated that derivatives similar to methyl 5-(2-chlorophenyl)-2-ethyl-7-methyl-3-oxo have shown effectiveness against various bacterial strains. The presence of electron-withdrawing groups such as chlorine enhances the antibacterial activity by increasing the compound's lipophilicity, allowing better penetration through bacterial membranes.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methyl 5-(2-chlorophenyl)-... | E. coli | 50 μg/mL |
| Similar Thiazolo-Pyrimidines | S. aureus | 30 μg/mL |
Anticancer Activity
The anticancer potential of methyl 5-(2-chlorophenyl)-... has been explored in various studies. The compound has been shown to inhibit cell proliferation in cancer cell lines such as A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). The mechanism of action appears to involve the disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis.
In one study, the compound demonstrated an IC50 value of approximately 1.61 µg/mL against A549 cells, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin.
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 1.61 | Tubulin polymerization inhibition |
| NIH/3T3 (Embryoblast) | 1.98 | Induction of apoptosis |
Case Studies
Several case studies have highlighted the efficacy of thiazolo-pyrimidine derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections showed a higher recovery rate when treated with thiazolo-pyrimidine derivatives compared to conventional antibiotics.
- Case Study on Anticancer Activity : In vitro studies on lung cancer cells treated with methyl 5-(2-chlorophenyl)-... indicated a marked reduction in cell viability and induced apoptosis through caspase activation pathways.
Q & A
Q. What are the common synthetic routes for preparing methyl-substituted thiazolo[3,2-a]pyrimidine derivatives, and what are the critical reaction conditions?
The synthesis typically involves cyclocondensation of thiazole precursors with substituted pyrimidine intermediates under reflux conditions. Key steps include:
- Knoevenagel condensation to introduce arylidene substituents (e.g., 2-chlorophenyl) at position 5 of the thiazolo[3,2-a]pyrimidine core .
- Esterification of the carboxylate group using methanol or ethanol under acidic catalysis . Critical conditions: Anhydrous solvents (e.g., DMF or toluene), controlled temperature (80–120°C), and reaction times of 6–24 hours to avoid side products .
Q. How is X-ray crystallography employed to confirm the molecular structure of such compounds, and what key parameters are analyzed?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Key parameters include:
- Unit cell dimensions (e.g., monoclinic systems with space group P21/n and β angles ~96°) .
- Bond lengths and angles (e.g., C–S bond lengths in the thiazole ring: 1.70–1.75 Å; N–C–O angles in the oxo group: ~122°) .
- Intermolecular interactions (e.g., hydrogen bonds between carbonyl oxygen and adjacent aromatic protons) .
Q. Which spectroscopic techniques are most effective for characterizing functional groups and purity?
- NMR : H and C NMR to confirm substituent integration and regiochemistry (e.g., methyl groups at positions 2 and 7) .
- IR : Stretching frequencies for carbonyl (C=O, ~1700 cm) and aromatic C–Cl (~750 cm) .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] peaks) .
Advanced Research Questions
Q. How can researchers optimize synthetic yields when steric hindrance from ortho-substituents (e.g., 2-chlorophenyl) limits reactivity?
Strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .
- Microwave-assisted synthesis : Reduces reaction time and improves yield by minimizing decomposition .
- Protecting groups : Temporarily block reactive sites (e.g., methoxy groups) to direct regioselectivity .
Q. How do discrepancies in crystallographic data (e.g., bond angles) for similar derivatives arise, and how can they be resolved?
Variations may stem from:
- Crystal packing effects : Different intermolecular forces (e.g., π-π stacking vs. hydrogen bonding) alter bond angles .
- Temperature during data collection : Thermal motion affects atomic positions . Resolution: Compare multiple datasets and apply density functional theory (DFT) to model electronic effects .
Q. What quantum chemical methods are suitable for predicting stability and electronic properties?
- DFT calculations : Use B3LYP/6-31G(d) basis sets to optimize geometry and compute frontier orbitals (HOMO-LUMO gaps) .
- Molecular docking : Screen for potential biological targets (e.g., enzymes with thiazole-binding pockets) .
Q. How does the electronic nature of substituents (e.g., 2-chlorophenyl vs. 4-chlorophenyl) influence reactivity in functionalization reactions?
- Electron-withdrawing groups (e.g., Cl at ortho position): Increase electrophilicity at the pyrimidine ring, facilitating nucleophilic attacks .
- Steric effects : Ortho-substituents hinder access to reactive sites, requiring bulk-tolerant catalysts (e.g., Pd nanoparticles) .
Q. What experimental approaches investigate intermolecular interactions in solid-state structures?
- Hirshfeld surface analysis : Quantify close contacts (e.g., C–H···O interactions contributing 15–20% of crystal packing) .
- Thermogravimetric analysis (TGA) : Assess thermal stability linked to hydrogen-bonding networks .
Methodological Considerations
Q. How are enantiomeric purity and chiral centers analyzed in such derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
